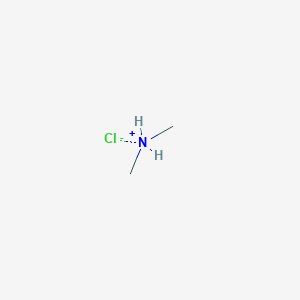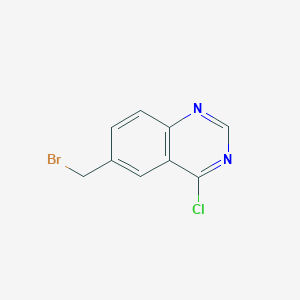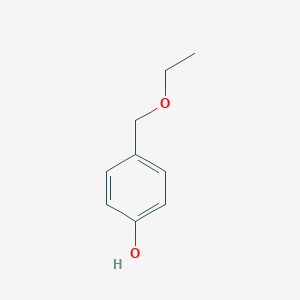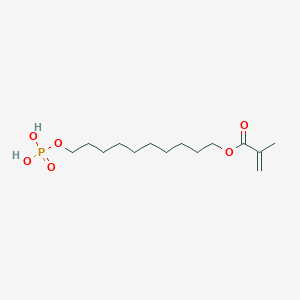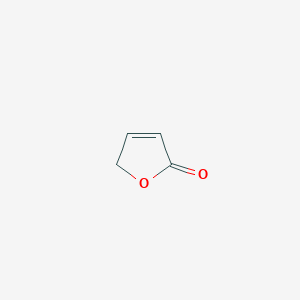
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol is a complex organic compound that belongs to the class of inositol derivatives Inositol is a carbohydrate, often referred to as a sugar alcohol, and is found in many foods and dietary supplements
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol typically involves multiple steps, starting from D-myo-inositol. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups on the inositol ring are protected using cyclohexylidene groups to prevent unwanted reactions.
Carboxymethylation: The protected inositol is then subjected to carboxymethylation, where a carboxymethyl group is introduced.
Deprotection: The cyclohexylidene groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions (temperature, pH, solvent choice) would be essential to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol involves its interaction with specific molecular targets within cells. It may modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as metabolism, growth, and apoptosis.
類似化合物との比較
Similar Compounds
- 1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol
- 1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-chiro-inositol
Uniqueness
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol is unique due to its specific structural modifications, which confer distinct chemical properties and potential applications compared to other inositol derivatives. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in research and industry.
特性
InChI |
InChI=1S/C29H46O8/c1-17(2)19-11-10-18(3)16-20(19)32-27(31)33-22-21(30)23-25(36-28(34-23)12-6-4-7-13-28)26-24(22)35-29(37-26)14-8-5-9-15-29/h17-26,30H,4-16H2,1-3H3/t18-,19+,20-,21+,22+,23-,24+,25+,26+/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXWOZJOECNPFF-HHTKWPRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC2C(C3C(C4C2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@H]2[C@@H]([C@@H]3[C@@H]([C@@H]4[C@H]2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
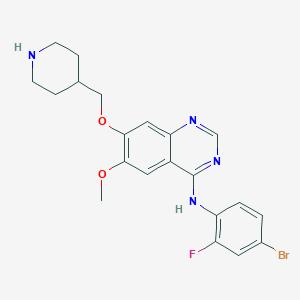
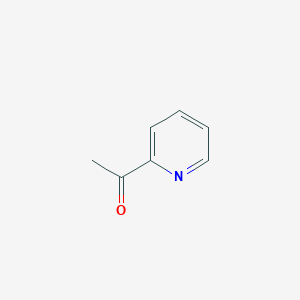
![[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride](/img/structure/B122189.png)
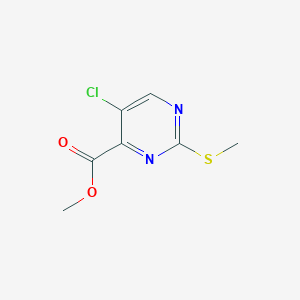
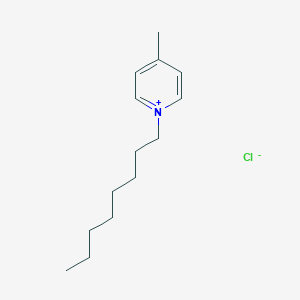

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
